Succinic anhydride

Beschreibung

Significance in Contemporary Organic and Materials Science Research

The utility of succinic anhydride (B1165640) in contemporary research is extensive, spanning both organic synthesis and materials science. Its electrophilic nature allows it to readily react with nucleophiles such as alcohols and amines, a property that is heavily exploited. wikipedia.orglookchem.com

In organic synthesis , succinic anhydride is a fundamental reagent. Its reaction with alcohols yields monoesters, which are valuable precursors for pharmaceuticals and polymers. wikipedia.orgyoutube.com It is also employed in Friedel-Crafts acylation reactions to introduce a four-carbon chain onto an aromatic ring, a key step in the synthesis of various compounds, including the anti-inflammatory drug Fenbufen. wikipedia.org Furthermore, this compound is used to block the terminal amino groups of amino acids and peptides for analysis by mass spectrometry, aiding in proteomics research. nih.gov

In materials science , this compound is a crucial monomer and cross-linking agent. It is widely used in the production of polyesters, alkyd resins, and plasticizers. ontosight.aibroadview-tech.com The ring-opening polymerization of this compound with epoxides, often facilitated by organocatalysts, produces polyesters with tunable properties. anr.fritu.edu.tr These materials are being explored for applications in sustainable plastics, as many of the precursors can be derived from renewable resources. anr.fr Derivatives such as Alkenyl Succinic Anhydrides (ASA) are extensively used in the paper industry as sizing agents to control the penetration of water-based inks and liquids. wikipedia.org The anhydride reacts with the hydroxyl groups of cellulose (B213188) to form esters, rendering the paper surface hydrophobic. wikipedia.org Recent research also focuses on grafting this compound onto polymer backbones like poly(lactic acid) (PLA) to create functional materials, such as amine-responsive sensors for food packaging. mdpi.comnih.gov

Historical Development and Evolution of this compound Research Trajectories

The study of this compound is rooted in the foundational principles of organic chemistry. Early research focused on its synthesis and basic reactivity. The dehydration of succinic acid to form its cyclic anhydride has long been a recognized transformation in organic chemistry. Initial laboratory preparations involved heating succinic acid with dehydrating agents like phosphorus oxychloride or acetyl chloride. orgsyn.org

The industrial trajectory for this compound production became closely linked with the chemistry of maleic anhydride. The development of catalytic hydrogenation processes, where maleic anhydride is hydrogenated to this compound, marked a significant milestone for large-scale manufacturing. wikipedia.orggoogle.com Before the rise of bio-fermentation routes for succinic acid, this petrochemically-derived pathway was the dominant production method. mdpi.com

The evolution of its applications began with its use as a chemical intermediate. The discovery of its utility in creating derivatives like Alkenyl Succinic Anhydrides (ASA) in the mid-20th century revolutionized the paper industry. wikipedia.org Following the introduction of alkylketene dimers (AKD) in the 1950s, ASAs were developed in the 1960s as a liquid alternative for hydrophobizing cellulose fibers. wikipedia.org Research also delved into its use in polymer chemistry, particularly for creating alkyd resins and as a curing agent for epoxy resins, enhancing their mechanical and electrical properties. broadview-tech.comgoogle.com The trajectory has since moved towards more sophisticated applications, including the synthesis of functional polymers, drug delivery systems, and materials derived from renewable feedstocks. anr.frsigmaaldrich.com

Scope and Research Imperatives for this compound Investigations

Current and future research on this compound is driven by the dual imperatives of sustainability and advanced functional applications. A major focus is the shift from petrochemical feedstocks to renewable biomass for its production. nih.gov The biological production of succinic acid through fermentation has become commercially viable, providing a green starting material for this compound. mdpi.com Research continues to optimize these bioprocesses and the subsequent energy-efficient dehydration to the anhydride. nih.gov

In materials science, the focus is on creating novel polymers with tailored properties. The organocatalytic ring-opening co-polymerization of this compound derivatives with bio-based epoxides is a key area, aiming to produce new, biodegradable polyesters. anr.fr These efforts are part of a broader goal to replace petroleum-based plastics with sustainable alternatives. anr.fr Another research frontier is the development of "smart" materials. For instance, polymers incorporating this compound are being designed as sensors and for controlled-release drug delivery systems. mdpi.comsigmaaldrich.com Modifying polysaccharides with derivatives like octenyl this compound (OSA) to create materials with specific rheological and interfacial properties for the food and pharmaceutical industries is also an active area of investigation. researchgate.net

Furthermore, the versatility of this compound in organic synthesis continues to be explored. Researchers are developing new catalytic systems for reactions involving this compound to improve efficiency and stereoselectivity, as demonstrated in the synthesis of complex nitrogen heterocycles. acs.orgrsc.org The direct, one-step preparation of this compound from bio-based furanic compounds using photocatalysis represents a novel and sustainable synthetic route currently under investigation. nih.gov

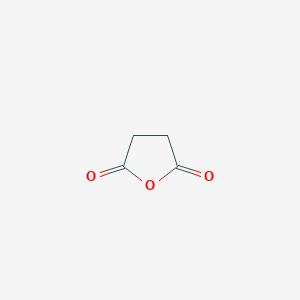

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCXYDBBGOEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021287 | |

| Record name | Succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Succinic anhydride appears as colorless needles or white crystalline solid. Melting point 237 °F. Sublimes at 239 °F at 5 mmHg pressure; and at 198 °F and 1 mmHg pressure. Moderately toxic and an irritant., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or light-colored solid; [Hawley] Odorless; [HSDB] White crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS OR FLAKES. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Furandione, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Succinic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

502 °F at 760 mmHg (NTP, 1992), 261 °C at 760 mm Hg, 261 °C | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

157 °C | |

| Record name | Succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, IN ETHANOL AT 25 °C: 2.56 G/100 ML; IN ETHER AT 25 °C: 0.64 G/100 ML; IN CHLOROFORM AT 25 °C: 0.87 G/100 ML, Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water., Solubility in water: none | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.234 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.503 (also given as 1.104 and 1.234), Bulk density: 47.2 lb/cu ft, Relative density (water = 1): 1.503 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.45 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 197.6 °F ; 5 mmHg at 239.0 °F; 10 mmHg at 262.8 °F (NTP, 1992), 0.0015 [mmHg], Vapor pressure = 1 mm Hg at 92 °C, 1.5X10-3 mm Hg at 25 °C (estrapolated), Vapor pressure, kPa at 92 °C: 1.3 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM ALC; RHOMBIC PYRAMIDS FROM CHLOROFORM OR CARBON TETRACHLORIDE, COLORLESS OR LIGHT-COLORED NEEDLES OR FLAKES, Orthorhombic prisms from abs alc., Succinic anhydride forms rhombic pyramidal or bipyramidal crystals. | |

CAS No. |

108-30-5, 68412-02-2 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, dihydro-, mono-C11-13-alkenyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RF4O17Z8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

247.3 °F (NTP, 1992), 119.6 °C, 119 °C | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for Succinic Anhydride

Catalytic Hydrogenation Pathways for Succinic Anhydride (B1165640) Production

The catalytic hydrogenation of maleic anhydride is a well-established and commercially significant route to succinic anhydride. mdpi.com This process involves the addition of hydrogen across the carbon-carbon double bond of maleic anhydride, typically in the presence of a metal catalyst.

Liquid-Phase Catalytic Hydrogenation of Maleic Anhydride

Liquid-phase hydrogenation of maleic anhydride offers a direct and efficient pathway to this compound. doi.org This method is favored for its operational simplicity and the use of readily available and cost-effective maleic anhydride. doi.org The reaction is a key step in the production of various valuable chemicals, including γ-butyrolactone (GBL), 1,4-butanediol (B3395766) (BDO), and tetrahydrofuran (B95107) (THF). doi.org A variety of catalysts have been investigated for this process, with nickel- and palladium-based systems being prominent. rsc.orggoogle.com

Development and Optimization of Heterogeneous Catalytic Systems

The performance of heterogeneous catalysts is critical to the efficiency and selectivity of maleic anhydride hydrogenation. Research has focused on various catalyst supports and metal combinations to enhance activity and stability.

Nickel-based catalysts have been extensively studied. For instance, Ni supported on diatomite has shown high conversion and selectivity. doi.org Studies have compared different supports like γ-Al2O3, bentonite (B74815) clay, and attapulgite (B1143926) clay, with diatomite demonstrating superior performance. doi.org The addition of a second metal, such as copper, to a Ni/Al2O3 catalyst has been found to improve the hydrogenation of the C=C bond while retarding the hydrogenation of the C=O bond, leading to high selectivity for this compound. cjcatal.com Another approach involves the use of Ni supported on mesoporous TiO2 (anatase), which has demonstrated high activity and 100% selectivity to this compound. researchgate.net

Palladium-based catalysts are also effective. For example, a 0.33 wt% Pd/BN catalyst has shown high activity for the liquid-phase selective hydrogenation of maleic anhydride to this compound at room temperature. researchgate.net Unsupported, oxygen-free catalysts made from pressed metal powders containing elements from the iron group (subgroup VIII) mixed or alloyed with metals from subgroup IVA and/or VA have also been developed for continuous production. google.com

The table below summarizes the performance of various heterogeneous catalytic systems in the liquid-phase hydrogenation of maleic anhydride.

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Maleic Anhydride Conversion (%) | This compound Selectivity (%) | Reference |

| Ni (7 wt%) | Diatomite | 190 | 1 | 100 | 96.20 | doi.org |

| Ni (5 wt%) | Diatomite | 180 | 1 | ~98 | ~84 | doi.org |

| Ni (5 wt%) | γ-Al2O3 | 180 | 1 | ~88 | ~78 | doi.org |

| Ni (5 wt%) | Attapulgite clay | 180 | 1 | ~96 | ~81 | doi.org |

| Ni (5 wt%) | Bentonite clay | 180 | 1 | ~95 | ~77 | doi.org |

| 15%Ni-7%Cu | Al2O3 | 210 | 5 | 100 | 100 | cjcatal.com |

| 5%Ni | TiO2 | 50-125 | - | 100 | 100 | researchgate.net |

| Pd/C | - | 150 | 1 | - | - | rsc.org |

Influence of Reaction Parameters on Conversion and Selectivity

The conversion of maleic anhydride and the selectivity towards this compound are significantly influenced by several reaction parameters, including temperature, hydrogen pressure, and catalyst loading.

Temperature: Reaction temperature is a critical factor. Increasing the temperature generally leads to a higher conversion of maleic anhydride. For instance, with a Ni/diatomite catalyst, increasing the temperature from 120 °C to 180 °C resulted in an increase in maleic anhydride conversion from 22.69% to 100%. doi.org However, excessively high temperatures can lead to over-hydrogenation, reducing the selectivity for this compound. doi.org For the Ni/diatomite system, increasing the temperature from 190 °C to 260 °C caused the selectivity to decrease from 96.20% to 79.83%. doi.org In contrast, for a 5%Ni/TiO2 catalyst, the reaction temperature did not affect the selectivity to this compound in the range of 323 K to 398 K (50 °C to 125 °C). researchgate.net

Catalyst Loading: The amount of active metal in the catalyst also plays a crucial role. For Ni/diatomite catalysts, increasing the Ni content from 3% to 7% led to an increase in both maleic anhydride conversion and this compound selectivity. doi.org However, further increasing the Ni content to 30% resulted in a decrease in selectivity due to over-hydrogenation reactions. doi.org

Hydrogen Pressure: Hydrogen pressure is another important parameter. For a Ni-Cu/Al2O3 catalyst, a hydrogen pressure of 5 MPa was used to achieve 100% conversion and selectivity. cjcatal.com A patent for a continuous process specifies a hydrogen pressure range of 10-400 bar. google.com

Bio-based Production Routes for this compound

In response to growing environmental concerns and the depletion of fossil fuels, there is increasing interest in producing this compound from renewable resources. mdpi.com Bio-based routes offer a more sustainable alternative to traditional petrochemical methods.

Derivation from Renewable Biomass and Furanic Precursors

One promising bio-based approach involves the conversion of furanic compounds, which can be derived from the dehydration of sugars found in lignocellulosic biomass. researchgate.net Specifically, this compound can be selectively produced from bio-based furans like furfuryl alcohol and furoic acid through a visible light-induced oxygenation process. researchgate.netrsc.orgnih.gov This method utilizes a photocatalyst, such as zinc(II) tetraphenyl porphyrin (ZnTPP) or m-tetraphenyl porphyrin (H2TPP), and molecular oxygen as the terminal oxidant. rsc.orgnih.gov Research has demonstrated high conversion rates and selectivity for this compound under mild, room-temperature conditions. researchgate.netnih.gov For example, a 99% conversion of furfuryl alcohol with 87.7% selectivity towards this compound has been achieved. rsc.org Similarly, a 99.9% conversion of furoic acid with 97.8% selectivity for this compound has been reported. researchgate.netnih.gov The mechanism is believed to involve the generation of singlet oxygen. rsc.orgnih.gov

The potential for direct isolation of succinic acid from certain biomass feedstocks, such as C4 perennial grasses subjected to abiotic stress, has also been noted, which could then be dehydrated to this compound. scirp.org

Fermentation-Based Approaches and Integrated Conversion Technologies

Fermentation of sugars from renewable feedstocks is a well-established route for producing succinic acid, which can then be dehydrated to this compound. mdpi.comscirp.org A variety of microorganisms, including bacteria like Actinobacillus succinogenes and engineered strains of Escherichia coli, have been successfully employed for this purpose. mdpi.combiomassmagazine.com These processes often utilize CO2 as a feedstock, contributing to carbon capture. biomassmagazine.comrsc.org

Integrated biorefinery concepts are being explored to enhance the economic viability of bio-based succinic acid production. rsc.org This involves the co-production of succinic acid with other valuable products, such as biofuels. For example, algal biomass can be processed to produce both a renewable diesel blendstock from lipids and succinic acid from the fermentation of storage carbohydrates. rsc.org In one demonstration, a continuous fermentation of algal liquor with Actinobacillus succinogenes achieved a succinic acid productivity of 1.1 g L⁻¹ h⁻¹, a yield of 0.7 g g⁻¹ of total sugars, and a final titer of 30.5 g L⁻¹. rsc.org The resulting succinic acid was recovered with a 60% yield and 98.4% purity. rsc.org

Lignocellulosic biomass, such as barley straw, is another promising feedstock. nih.gov Engineered strains of A. succinogenes have been shown to produce significant amounts of succinic acid from the hydrolysate of pretreated barley straw. nih.gov

Visible Light-Induced Oxygenation Processes for Sustainable Synthesis

A sustainable and green approach for producing this compound involves the direct preparation from bio-based furanic platform compounds. nih.govguidechem.com This method utilizes a visible light-induced oxygenation process, employing m-tetraphenyl porphyrin (H₂TPP) as a photocatalyst and molecular oxygen as the terminal oxidant. nih.govguidechem.com This process represents a significant step towards replacing traditional petroleum-based production methods. nih.gov

Research has demonstrated high efficiency and selectivity with this method. guidechem.com Under optimal conditions, the conversion of furoic acid to this compound at room temperature can achieve a 99.9% conversion rate with 97.8% selectivity for this compound (SAN). nih.gov The versatility of this system is shown by its ability to also transform other furanic compounds like furfural (B47365) and furfuryl alcohol into this compound. nih.govresearchgate.net The selectivity towards the final product can be controlled by adjusting parameters such as light intensity and reaction time. nih.gov

Mechanistic studies, including electron paramagnetic resonance (EPR) detection and isotope labeling experiments, have revealed that the generation of singlet oxygen is crucial to the reaction. nih.gov The primary intermediate identified during this transformation is 5-hydroxy-2(5H)-furanone. nih.gov This sustainable method, harnessing renewable biomass and applying green chemistry principles, presents a promising eco-friendly pathway for chemical synthesis, reducing reliance on fossil fuels. guidechem.com

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Furoic Acid (FAC) | nih.gov |

| Photocatalyst | m-tetraphenyl porphyrin (H₂TPP) | nih.gov |

| Oxidant | Molecular Oxygen (O₂) | nih.gov |

| Energy Source | Visible Light | nih.gov |

| Conversion of FAC | 99.9% | nih.gov |

| Selectivity to SAN | 97.8% | nih.gov |

| Key Intermediate | 5-hydroxy-2(5H)-furanone | nih.gov |

Dehydration Processes of Succinic Acid to this compound

The dehydration of succinic acid is a fundamental and industrially significant method for producing this compound. sioc-journal.cnwikipedia.org This transformation can be achieved thermally or through various catalytic systems designed to enhance reaction efficiency and yield. wikipedia.orggoogle.com

Further computational studies at the G2M(CC2) and microcanonical RRKM levels of theory have explored the unimolecular decomposition of succinic acid. nih.govfigshare.com These studies identified three primary decomposition channels. nih.gov The most favorable pathway is the dehydration reaction that produces this compound and water, with a calculated energy barrier of 51.0 kcal/mol. nih.govfigshare.com This dominant dehydration process is found to initiate from the ECGCZ-conformer of succinic acid. nih.govnycu.edu.tw In contrast, other decomposition routes, such as decarboxylation to propionic acid and CO₂, have higher energy barriers. nih.govfigshare.com

To improve the industrial viability of succinic acid dehydration, various catalytic systems have been developed. While thermal dehydration is possible, catalysts lower the required temperature and improve reaction rates. wikipedia.orggoogle.com A patented method describes the catalytic dehydration of succinic acid at temperatures between 150-230°C using an alkaline earth metal hydroxide (B78521) or sulphate as the catalyst. google.com An alternative approach for preparing cyclic anhydrides at a mild temperature of 40°C involves the reaction of the dicarboxylic acid with a dialkyl dicarbonate (B1257347), catalyzed by a Lewis acid such as magnesium chloride. google.com

| Catalyst/Reagent | Reaction Conditions | Key Feature | Reference |

|---|---|---|---|

| Alkaline earth metal hydroxide or sulphate | 150-230°C | Direct catalytic dehydration. | google.com |

| Dialkyl dicarbonate / Lewis acid (e.g., MgCl₂) | 40°C | Mild temperature dehydration. | google.com |

| ReOₓ nanoparticles (acid sites) | ~250°C | Intermediate step in conversion to GBL. | mdpi.comresearchgate.net |

Novel Synthetic Strategies for this compound Scaffolds

Beyond traditional dehydration methods, novel synthetic routes are being explored to produce this compound and its derivatives. These strategies often utilize different starting materials and catalytic approaches to access these important chemical scaffolds.

A groundbreaking strategy for synthesizing this compound is the catalytic carbonylation of acrylic acid. cea.frresearchgate.net This novel reaction provides a new pathway to a valuable monomer from acrylic acid and carbon monoxide, both of which can be derived from bio-based sources. cea.frresearchgate.net This method is significant as it represents the first reported example of the catalytic carbonylation of an unsaturated carboxylic acid like acrylic acid to form this compound. researchgate.netcea.fr

The process utilizes an earth-abundant metal catalyst, specifically dicobalt octacarbonyl ([Co₂(CO)₈]), in the presence of a bidentate phosphine (B1218219) ligand, 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcpe), and hydrogen (H₂). researchgate.netchemrxiv.org This catalytic system has proven to be highly effective, achieving high yields and selectivity for this compound under relatively mild conditions, such as 90°C and a pressure of 16 bar of a CO/H₂ (95:5) mixture. researchgate.netresearchgate.net The influence of various reaction parameters, including the metal, ligand, temperature, and gas composition, has been investigated to optimize the process. researchgate.netchemrxiv.org To further understand the reaction, mechanistic models have been proposed based on DFT studies to rationalize the catalytic cycle and observed trends. cea.fr

Alkenyl succinic anhydrides (ASAs) are important industrial chemicals, primarily used as sizing agents in the paper industry to impart hydrophobicity. ulisboa.ptwikipedia.org These compounds are synthesized via an Alder-ene reaction, which involves reacting an alkene containing an allylic hydrogen with maleic anhydride. wikipedia.orgulisboa.ptwikipedia.org This reaction is typically conducted at high temperatures, generally in the range of 150-250°C. google.com

The ene-reaction can lead to the formation of various isomers. ulisboa.pt For instance, the reaction between an internal olefin and maleic anhydride exhibits regioselectivity, corresponding to the transfer of an allylic hydrogen from either side of the double bond. ulisboa.pt The reaction conditions significantly influence the outcome, and optimization studies have focused on variables such as temperature, reaction time, and the molar ratio of reactants to maximize the yield of the desired ASA while minimizing the formation of side products. ulisboa.pt For example, in the synthesis of 16-ASA and 18-ASA, optimized conditions were identified as a reaction temperature of 210°C for a duration of 6 to 8 hours. ulisboa.pt These optimized syntheses resulted in yields ranging from 74.0% to 78.4%. ulisboa.pt

| Strategy | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Catalytic Carbonylation | Acrylic Acid, Carbon Monoxide (CO), H₂ | [Co₂(CO)₈], dcpe ligand, 90°C, 16 bar | This compound | researchgate.netresearchgate.net |

| Ene-Reaction | Alkene, Maleic Anhydride | High temperature (150-250°C) | Alkenyl this compound (ASA) | ulisboa.ptgoogle.com |

Elucidation of Succinic Anhydride Reactivity and Reaction Mechanisms

Aminolysis Reaction Mechanisms of Succinic Anhydride (B1165640)

The reaction of succinic anhydride with amines, known as aminolysis, is a fundamental process in organic synthesis. Computational studies using density functional theory (DFT) and other high-level electronic structure theories have provided significant insights into the underlying mechanisms of this reaction. acs.orgnih.gov These investigations typically model the reaction between this compound and a simple amine, such as methylamine (B109427) or ammonia, to understand the core principles of the reaction pathways. acs.orgresearchgate.net

The aminolysis of this compound can proceed through two primary mechanistic routes: a concerted pathway or a stepwise addition/elimination pathway.

Concerted Mechanism: In this pathway, the nucleophilic attack by the amine and the subsequent proton transfer occur in a single, coordinated step without the formation of a stable intermediate.

Stepwise Mechanism: This pathway involves the initial nucleophilic addition of the amine to a carbonyl group of the anhydride, forming a tetrahedral intermediate. This intermediate then undergoes elimination to yield the final amide product.

Theoretical studies have shown that for the non-catalyzed reaction of this compound with an amine, the concerted mechanism is generally more favorable, exhibiting a lower activation energy barrier compared to the stepwise pathway. acs.orgnih.govresearchgate.net However, the favorability of the mechanism is highly dependent on the presence of catalysts. When the reaction is catalyzed by either a general acid or a general base, the stepwise mechanism becomes the preferred route. researchgate.net For instance, in the base-catalyzed reaction involving a second amine molecule, the stepwise mechanism has a distinctly lower activation energy. researchgate.net Similarly, acid catalysis also favors a stepwise process. researchgate.net

The rate of aminolysis is significantly influenced by the presence of catalysts, such as general acids (e.g., acetic acid) or general bases (e.g., a second molecule of the reacting amine). acs.orgnih.gov Catalysis lowers the activation energy barriers for all reaction steps compared to the uncatalyzed process. researchgate.net

General Base Catalysis: A second molecule of the amine can act as a general base, facilitating proton transfer during the reaction. In this scenario, an asynchronous proton transfer takes place, and the stepwise mechanism is energetically favored over the concerted one. acs.orgnih.gov

The surrounding solvent medium can influence the kinetics and thermodynamics of the aminolysis reaction. To account for these environmental effects in theoretical studies, computational methods like the Polarized Continuum Model (PCM) are often employed. acs.orgnih.govresearchgate.net This model simulates the bulk solvent effect on the reaction.

Unimolecular Decomposition Pathways of this compound

The thermal decomposition of this compound in the gas phase has been investigated through both experimental methods and high-level computational studies, such as the G2M(CC2) and microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) levels of theory. nycu.edu.twnih.gov These studies have identified several potential pathways for its unimolecular breakdown.

The most prominent and kinetically favored decomposition pathway for this compound is a concerted fragmentation . nycu.edu.twnih.govfigshare.comacs.org This process involves a five-membered transition state where multiple bonds break simultaneously. nycu.edu.twacs.org The primary products of this concerted mechanism are carbon monoxide (CO), carbon dioxide (CO2), and ethene (C2H4). nycu.edu.twnih.govacs.org

While this concerted fragmentation is dominant, other, higher-energy decomposition channels have also been proposed through extensive computational analysis. nycu.edu.twacs.org These alternative pathways include:

Decomposition into ketene (B1206846) (H2CCO) and a cyclic H2C(O)CO intermediate. nycu.edu.twacs.org

A multi-step process initiated by an H-migration from a CH2 group to a carbonyl oxygen, ultimately leading to acrylic acid (C2H3COOH) and carbon monoxide. nycu.edu.twacs.org

These alternative routes have significantly higher activation barriers and are therefore less likely to occur under typical thermal conditions compared to the main concerted fragmentation. nycu.edu.twacs.org

Computational studies have calculated the specific energy barriers and reaction enthalpies for the primary decomposition channels. nycu.edu.twacs.org The kinetically most significant pathways are the concerted fragmentation and the route leading to acrylic acid and CO. acs.org

| Decomposition Pathway | Products | Activation Barrier (kcal/mol) | Overall Reaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Concerted Fragmentation | C₂H₄ + CO₂ + CO | 69.6 | +13.0 (Endothermic) | nycu.edu.twacs.org |

| H-Migration followed by Fragmentation | C₂H₃COOH + CO | 77.2 | +7.5 (Endothermic) | nycu.edu.twacs.org |

| Fragmentation to Ketene Intermediate | H₂CCO + H₂C(O)CO | 82.7 | +71.0 (Endothermic) | nycu.edu.twacs.org |

This compound's reactivity is centered around its strained five-membered ring, which is susceptible to nucleophilic attack. This characteristic underlies its utility in a variety of chemical transformations, most notably ring-opening reactions. These reactions are fundamental to its role in polymerization and as a reactant with a wide array of nucleophiles.

Mechanisms in Polymerization and Co-polymerization Systems

This compound is a valuable monomer in the synthesis of polyesters through ring-opening copolymerization (ROCOP). This process offers a pathway to creating biodegradable aliphatic polyesters. nih.govacs.org The copolymerization of this compound with epoxides, such as propylene (B89431) oxide or cyclohexene (B86901) oxide, has been a focus of research for producing these materials. nih.govacs.org

The mechanisms of these polymerizations are often complex and can be influenced by the choice of catalyst. Metal-free organocatalytic systems, as well as metal-based catalysts involving zinc, magnesium, and aluminum, have been employed. nih.govacs.orgresearchgate.net For instance, the use of organoborane/Lewis base pairs has been investigated for the copolymerization of this compound and propylene oxide. nih.gov In some systems, a coordination-insertion mechanism is proposed, where the monomers alternately insert into the active ends of the growing polymer chain. researchgate.net

The ring-opening copolymerization of epoxides and cyclic anhydrides like this compound is a versatile method for synthesizing new polyesters. acs.orgrsc.org This approach allows for the creation of a wide range of polymeric materials. rsc.org The reaction can be catalyzed by various metal complexes, and the mechanism often involves the formation of a metal alkoxide that initiates the polymerization. acs.orgresearchgate.net The propagation then proceeds through the alternating insertion of the epoxide and anhydride monomers. researchgate.net

It's important to note that side reactions, such as the formation of cyclic polymers through intramolecular transesterification, can occur, affecting the molecular weight of the resulting polyester (B1180765). acs.org The reactivity of this compound in these systems is generally lower than that of other cyclic anhydrides like maleic anhydride or phthalic anhydride. nih.gov

In addition to copolymerization, this compound can be grafted onto existing polymer backbones. For example, it has been grafted onto poly(lactic acid) (PLA) to create amine-responsive materials. mdpi.comnih.gov In this case, maleic anhydride is often used in the initial grafting reaction, which then gets converted to this compound units on the polymer chain. mdpi.com The this compound moieties can then undergo ring-opening reactions with amines. mdpi.comnih.gov

Reactivity with Diverse Nucleophiles (e.g., Alcohols, Amines, Water)

The electrophilic nature of the carbonyl carbons in this compound makes it highly susceptible to attack by various nucleophiles, leading to the opening of the anhydride ring. This reactivity is central to its application in organic synthesis and materials science.

Reaction with Alcohols (Alcoholysis):

This compound reacts with alcohols to form monoesters of succinic acid. wikipedia.orglibretexts.org This reaction, known as alcoholysis, proceeds through a nucleophilic acyl substitution mechanism. libretexts.org The alcohol attacks one of the carbonyl carbons, leading to a tetrahedral intermediate which then collapses, breaking the C-O-C bond of the anhydride ring and forming the monoester. libretexts.org This reaction is often utilized in the enzymatic kinetic resolution of alcohols, where a lipase (B570770) selectively catalyzes the acylation of one enantiomer of a racemic alcohol with this compound. researchgate.netnih.gov The resulting hemiester can be easily separated from the unreacted alcohol. researchgate.net

Reaction with Amines (Aminolysis):

The reaction of this compound with primary and secondary amines is a facile process that results in the formation of a succinamic acid (a monoamide of succinic acid). mdpi.comstackexchange.com The amine's lone pair of electrons acts as the nucleophile, attacking a carbonyl carbon of the anhydride. mdpi.comstackexchange.com This leads to a tetrahedral intermediate that, upon rearrangement, opens the ring to form the amide and a carboxylic acid group. mdpi.comstackexchange.com This reaction is highly efficient and can occur at room temperature. mdpi.comnih.gov Under harsher conditions, such as with sufficient heat, an intramolecular reaction between the newly formed amide and the carboxylate can occur, leading to the formation of a succinimide (B58015). stackexchange.com The kinetics of this amidation can be influenced by the solvent and the basicity of the amine. researchgate.netacs.org

Reaction with Water (Hydrolysis):

This compound readily hydrolyzes in the presence of water to yield succinic acid. wikipedia.orgrsc.org This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring. nih.govyoutube.com The process involves the formation of a tetrahedral intermediate, followed by the opening of the ring to produce two carboxylic acid groups. nih.govyoutube.com The activation energy for this hydrolysis has been studied using computational methods. nih.gov Due to this reactivity, it is important to protect this compound from moisture to prevent contamination with succinic acid. libretexts.org

The general mechanism for the ring-opening of this compound with these nucleophiles follows a nucleophilic acyl substitution pathway. libretexts.org The nucleophile adds to an electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the cleavage of the anhydride's C-O-C bond, with the carboxylate acting as the leaving group. libretexts.org

Synthesis and Functionalization of Succinic Anhydride Derivatives

Alkyl Succinic Anhydrides (ASAs) and Their Structural Modifications

Alkyl succinic anhydrides (ASAs) are a class of compounds characterized by an alkyl chain attached to a succinic anhydride (B1165640) ring. Their synthesis and functionalization often involve reactions with starches, biopolymers, and renewable resources like vegetable oils.

Octenyl succinic anhydride (OSA) is widely used to modify starches, creating a hydrocolloid with amphiphilic properties known as OS-starch. conicet.gov.arresearchgate.net This modification is achieved by esterifying the starch's hydroxyl groups with OSA, which introduces hydrophobic substituents and gives the starch interfacial properties. conicet.gov.arresearchgate.net

The traditional synthesis of OS-starches occurs in an aqueous slurry under mild alkaline conditions, with the reaction primarily taking place on the surface and in the amorphous regions of the starch granules. conicet.gov.arresearchgate.net The reaction is typically conducted at temperatures between 25 and 35°C and continues until the pH of the slurry stabilizes. conicet.gov.ar Response surface methodology has been used to determine optimal conditions for preparing OSA-modified early Indica rice starch. nih.gov These optimized parameters, which yielded a degree of substitution (DS) of 0.0188 and a reaction efficiency (RE) of 81.0%, are detailed below. nih.gov

| Parameter | Optimal Value |

| Reaction Period | 4 hours |

| Reaction Temperature | 33.4 °C |

| pH of Reaction System | 8.4 |

| Concentration of Starch Slurry | 36.8% (w/w) |

| Amount of OSA | 3% (w/w of starch) |

| Data derived from a study on OSA-modified early Indica rice starch. nih.gov |

In recent years, alternative synthesis methodologies have been explored to improve reaction efficiency and modify the properties of the resulting OS-starch. researchgate.net One such method is a mechanical activation-assisted solid-phase synthesis (MASPS), which is a non-conventional, solvent-free approach conducted in a stirring ball mill. researchgate.net This process disrupts the crystal structure and morphology of the starch, leading to OSA-starches with unusual functional properties. researchgate.net

The functionalization of starches with OSA leads to significant changes in their properties, including reduced gelatinization temperature, lower digestibility, increased swelling power, and enhanced paste viscosity and clarity. conicet.gov.arresearchgate.net These modified starches are used in the food industry as emulsifiers and encapsulating agents. conicet.gov.arresearchgate.net

Dodecenyl this compound (DDSA) is an esterifying agent that introduces a 12-carbon hydrophobic chain into the structure of substrates with suitable reactive sites, such as proteins and polysaccharides. nih.govresearchgate.net Compared to OSA, DDSA's longer molecular chain imparts greater hydrophobic properties when reacted with carbohydrates. researchgate.net

The synthesis of DDSA-modified starch is often carried out via a base-catalyzed reaction of DDSA with starch granules in an aqueous slurry. researchgate.net Research on corn starch modification has identified specific parameters to achieve a degree of substitution of 0.0256% and a reaction efficiency of 42.7%. researchgate.net

| Parameter | Value |

| Starch Slurry Concentration | 30% |

| DDSA/Starch Ratio | 10% (wt/wt) |

| pH | 8.5–9.0 |

| Reaction Temperature | 313K (40°C) |

| Data derived from a study on the synthesis of DDSA corn starch. researchgate.net |

The functional applications of DDSA are diverse, spanning multiple industries. nih.govresearchgate.net It is used as a hardener for curing thermosetting epoxy resins found in paints, adhesives, and electrical circuits. sigmaaldrich.cnsigmaaldrich.com In the biomedical field, DDSA serves as a precursor for synthesizing modified chitosan (B1678972) hydrogels for drug delivery and as a modifying agent for collagen hydrogels used in skin wound dressings. sigmaaldrich.cnsigmaaldrich.com It is also utilized to prepare high-performance biosurfactants for applications such as oily sludge remediation. sigmaaldrich.cnsigmaaldrich.com

Alkenyl succinic anhydrides (ASAs) can be synthesized from renewable resources like vegetable oils. mdpi.com The process involves the reaction of unsaturated fatty acids, such as oleic, linoleic, and linolenic chains found in oils, with maleic anhydride. mdpi.com This functionalization can be achieved through conventional heating, typically at 200–220°C, or via microwave-assisted processes. mdpi.com The reaction introduces a this compound moiety onto the fatty acid chain. mdpi.com

Studies have utilized fatty acid methyl esters (FAMEs) from various vegetable oils, including sunflower and rapeseed oil, to produce ASAs. researchgate.netresearchgate.net The reaction of methyl oleate (B1233923) with maleic anhydride at 200°C results in the addition of the anhydride without affecting the unsaturation of the fatty acid. researchgate.net The use of catalysts can enable lower reaction temperatures of 110°C to 130°C, achieving yields of up to 80%. researchgate.net These ASAs derived from vegetable oils (oleo-ASAs) have applications as paper sizing agents, where the anhydride group reacts with the hydroxyl functions of cellulose (B213188) to impart hydrophobicity. fnr.de

Polyisobutenyl Succinic Anhydrides (PIBSAs)

Polyisobutenyl succinic anhydrides (PIBSAs) are important intermediates, particularly in the automotive industry for producing additives used in lubricants and fuels. acs.orgfigshare.comresearchgate.net They are typically synthesized by the reaction of polyisobutylene (B167198) (PIB) with maleic anhydride (MAA). researchgate.net

The synthesis of PIBSA is commonly carried out through a thermal "ene" reaction between a reactive grade of polyisobutylene (PIB) and maleic anhydride (MAA) at elevated temperatures, often around 210°C. researchgate.netindustrialchemistryconsulting.comgoogle.com Industrial synthesis typically uses high-vinylidene PIB, which contains a majority of reactive α-olefin (exo) terminal double bonds. acs.org

The Alder-ene reaction mechanism involves the reaction of allylic protons of the exo-PIB with MAA, which can generate isomeric products, PIBSA-I and PIBSA-II. acs.org The reaction of the more reactive vinylidene 'exo' double bonds of PIB with MAA follows second-order kinetics. acs.org However, a side reaction can occur where the reactive exo-PIB isomerizes to the less reactive 'endo' β-form, which is not active in Alder-ene chemistry. acs.org

The product distribution is significantly influenced by the reaction conditions. acs.org In a purely thermal reaction, the products are mainly monosubstituted adducts. researchgate.net However, when the reaction is conducted in the presence of an organic acid catalyst, the product distribution shifts significantly. researchgate.netresearchgate.net This catalytic process leads to a higher concentration of double substituted adducts, suggesting the occurrence of a different, likely ionic, reaction mechanism. researchgate.net This proposed mechanism involves the attack of a protonated maleic anhydride on the reactive PIB double bond. researchgate.net

To improve the efficiency and conditions of PIBSA synthesis, various catalytic strategies have been developed. The thermal ene reaction requires high temperatures (180-245°C), but the use of catalysts can facilitate the reaction under milder conditions. researchgate.net

Lewis acid catalysts, such as aluminum chloride (AlCl₃), are known to lower the activation energy of the ene reaction. acs.orgfigshare.com However, a major drawback is that the desorption of the final PIBSA product from the catalyst can be highly endergonic (energy-consuming). acs.orgfigshare.com To address this, ligand engineering strategies have been explored. acs.org Research has shown that alkyl chlorides like ethylaluminum dichloride (EtAlCl₂) can maintain low activation barriers similar to AlCl₃ while significantly lowering the desorption energy of the PIBSA product. acs.org

Other metal-based catalysts have also been investigated. acs.org For instance, the Ru(II) catalyst, RuCl₂(H₂O)₂, has demonstrated enhanced activity but suffers from low stability. acs.org Studies on Ru-based catalysts indicate a competition between concerted and stepwise mechanisms, depending on the metal's oxidation state and its ligands. acs.org

An alternative to the single-step thermal or Lewis acid-catalyzed process is a two-step method. google.com This process involves the chlorination of PIB first, followed by the condensation of the chlorinated PIB with maleic anhydride. google.com This approach can be performed at lower temperatures and results in high yields without substantial sediment formation, though the resulting PIBSA may contain residual chlorine. google.com

Succinimide (B58015) Derivatives Synthesis and Biological Implications

Synthetic Routes from this compound with Nitrogenous Compounds

The synthesis of succinimide derivatives, a significant class of heterocyclic compounds, frequently commences with this compound and various nitrogen-containing reactants. A primary and straightforward method involves the acylation of an amine by this compound, which is then followed by a cyclodehydration step to form the target imide. mdpi.com This two-step process is versatile, with the initial acylation often proceeding under mild conditions in solvents like diethyl ether or toluene. mdpi.com

Several strategies have been developed to facilitate the cyclodehydration of the intermediate succinamic acid. These include thermal dehydration, often by heating at elevated temperatures (e.g., 120 °C), or the use of chemical dehydrating agents such as acetic anhydride. mdpi.cominnovareacademics.in For instance, N-phenyl succinimides can be synthesized by condensing this compound with substituted aromatic amines to form an intermediate imic acid, which is then cyclized using acetic anhydride and anhydrous sodium acetate (B1210297) at 100°C. innovareacademics.in

To enhance reaction efficiency and align with green chemistry principles, alternative synthetic methodologies have been explored. Microwave-assisted synthesis has been shown to produce excellent yields of substituted succinimides from the reaction of succinic anhydrides and amines, outperforming conventional heating methods. innovareacademics.in Solvent-free conditions have also been successfully employed. One such method uses silica (B1680970) gel and a Lewis acid catalyst like tantalum pentachloride (TaCl₅) to produce succinimide derivatives from this compound. innovareacademics.indergipark.org.tr Another approach involves the direct reaction of this compound with amines using hexamethyldisilazane (B44280) (HMDS) in the presence of a Lewis acid catalyst in benzene (B151609). innovareacademics.in

The scope of nitrogenous compounds is not limited to simple amines. The reaction can be extended to hydrazides, which react with this compound to form N-substituted succinimides. mdpi.com A one-pot method has been reported for the synthesis of succinimides by reacting this compound with aromatic or aliphatic amines using 10% sulphamic acid as a catalyst. innovareacademics.in These varied synthetic routes provide a flexible toolkit for accessing a wide array of succinimide structures.

Table 1: Selected Synthetic Methods for Succinimide Derivatives from this compound

| Reactants | Catalyst/Reagent | Conditions | Product | Reference |

| This compound, Aromatic/Aliphatic amines | Sulphamic acid (10%) | One-pot | N-substituted succinimides | innovareacademics.in |

| This compound, Substituted aromatic amines | Acetic anhydride, Sodium acetate | 100°C | N-phenyl succinimides | innovareacademics.in |

| This compound, Amines | Lewis acid, Hexamethyldisilazane (HMDS) | Benzene | Substituted succinimides | innovareacademics.in |

| This compound, Amines | Tantalum pentachloride (TaCl₅), Silica gel | Solvent-free | Succinimide derivatives | innovareacademics.indergipark.org.tr |

| This compound, Amines | None | Microwave irradiation | Substituted succinimides | innovareacademics.in |

| This compound, Amine/Hydrazide | Polyphosphate ester (PPE) | Reflux in TCM | N-substituted succinimides | mdpi.com |

Structural Elucidation and Pharmacological Activity of Succinimides

The succinimide ring, a five-membered pyrrolidine-2,5-dione structure, is a key pharmacophore found in numerous biologically active compounds. researchgate.net The structural features of these derivatives, particularly the substituents on the nitrogen atom and the pyrrolidine (B122466) ring, are crucial for their pharmacological effects. The general structure, characterized by the -CO-N(R)-CO- imide group, imparts a degree of hydrophobicity and neutrality that can facilitate crossing biological membranes. dergipark.org.trresearchgate.net The presence of chiral centers, for example at the 3- or 3,4-positions of the imide ring, can lead to stereoisomers with distinct biological activities. mdpi.com

Succinimide derivatives exhibit a remarkably broad spectrum of pharmacological activities. nih.gov They are perhaps most well-known for their anticonvulsant properties, with drugs like ethosuximide (B1671622), methsuximide, and phensuximide (B1677645) being established treatments for epilepsy. researchgate.netresearchgate.net Beyond this, research has demonstrated their potential as:

Antimicrobial agents : Various succinimide derivatives have shown activity against bacteria and fungi. innovareacademics.inresearchgate.net